molecular formula C25H28ClN5O2S B2774674 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-78-7

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2774674
CAS番号: 898367-78-7
分子量: 498.04
InChIキー: BLFXNPHGSHSASJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28ClN5O2S and its molecular weight is 498.04. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O2S/c1-3-21-27-25-31(28-21)24(32)23(34-25)22(17-8-10-20(11-9-17)33-4-2)30-14-12-29(13-15-30)19-7-5-6-18(26)16-19/h5-11,16,22,32H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFXNPHGSHSASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest due to its potential pharmacological applications. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H29ClN2O4S
  • Molecular Weight : 505.86 g/mol
  • IUPAC Name : 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its antimicrobial efficacy against various bacterial strains using the tube dilution method. The results indicated that certain derivatives displayed activity comparable to standard antibiotics such as ciprofloxacin and fluconazole .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi12 µg/mL
Compound BBacillus subtilis15 µg/mL
Compound CEscherichia coli20 µg/mL

Anticancer Activity

The anticancer potential of this compound was assessed through the MTT assay. It showed promising results against various cancer cell lines. For example, one study reported that a structurally similar compound had an IC50 value of 15 µM against breast cancer cells, indicating moderate activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Cell LineIC50 (µM)Reference Standard IC50 (µM)
MCF-7 (Breast Cancer)150.5 (Doxorubicin)
HepG2 (Liver Cancer)2510 (5-Fluorouracil)

The biological activity of the compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to enzymes involved in bacterial metabolism and cancer cell proliferation. The interaction with acetylcholinesterase has also been noted, indicating potential use in neuropharmacology .

Case Studies

  • Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of thiazolo derivatives and their evaluation against multiple bacterial strains. The findings suggested that compounds similar to the one showed strong inhibitory effects against Gram-positive bacteria .
  • Anticancer Studies : In vitro studies on various cancer cell lines revealed that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibited significant cytotoxicity. These compounds were found to induce apoptosis through the activation of caspase pathways, thereby providing a mechanism for their anticancer activity .

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including those similar to the target compound, exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit the growth of various bacteria and fungi. For example, a study on related compounds demonstrated activity against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms.

Anticancer Properties

Compounds containing the thiazole and triazole moieties have been investigated for their anticancer effects. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound discussed may possess similar properties due to its structural features, which could interact with cancer cell signaling pathways .

Neuropharmacological Effects

The presence of a piperazine ring in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their anxiolytic and antidepressant effects, making this compound a candidate for further exploration in treating mood disorders .

Anti-inflammatory Activity

Research has indicated that certain triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. The compound's structure may allow it to act on specific targets involved in inflammation, providing a basis for its use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The combination of the piperazine moiety with thiazole and triazole rings may enhance biological activity through synergistic effects. Comparative studies with similar compounds can provide insights into how modifications could improve efficacy and reduce toxicity.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialTriazole DerivativesInhibition of S. aureus, C. albicans
AnticancerThiazole DerivativesInduction of apoptosis in cancer cells
NeuropharmacologicalPiperazine DerivativesAnxiolytic effects
Anti-inflammatoryTriazole DerivativesModulation of inflammatory pathways

Study on Antimicrobial Properties

A detailed study evaluated the antimicrobial efficacy of synthesized triazole derivatives against common pathogens using serial dilution methods to determine minimum inhibitory concentrations (MICs). The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in infectious diseases .

Investigation of Anticancer Effects

In another case study focusing on melanoma treatment, researchers tested various triazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models. The findings highlighted significant cytotoxic effects against melanoma cells, supporting further development of these compounds as anticancer agents .

Q & A

Q. What structural features of this compound influence its pharmacological activity, and how can these be experimentally validated?

The compound’s activity is attributed to its thiazolo-triazole fused ring system, 3-chlorophenyl, and piperazine moieties, which enhance interactions with biological targets like serotonin or dopamine receptors. Key validations include:

  • Molecular docking studies to predict binding affinities to target proteins (e.g., 5-HT receptors) .
  • SAR (Structure-Activity Relationship) analysis by synthesizing analogs with modified substituents (e.g., replacing the ethoxy group with methoxy) to assess activity changes .
  • In vitro assays (e.g., enzyme inhibition or receptor binding) to correlate structural motifs with functional outcomes .

Q. What are the standard synthesis protocols for this compound, and what critical parameters affect yield?

Synthesis involves multi-step reactions, including:

  • Cyclization of thiazole and triazole precursors under reflux in solvents like DMF or chloroform .
  • Mannich-type reactions to introduce the piperazine and aryl groups, requiring catalysts like triethylamine and controlled pH (~7–8) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol . Critical parameters:
  • Temperature control (60–80°C) to avoid side reactions during cyclization .
  • Stoichiometric ratios of reagents (e.g., 1:1.2 for amine coupling) to maximize intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of intermediates .
  • Catalyst optimization : Use of Pd/C or CuI for cross-coupling reactions to enhance efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 20–30% .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response profiling : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .
  • Metabolic stability tests : Assess if variations arise from differential cytochrome P450 metabolism .
  • Crystallographic studies : Resolve target-binding ambiguities (e.g., X-ray structures of compound-enzyme complexes) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a specific biological target?

  • Fragment-based design : Replace the 4-ethoxyphenyl group with bioisosteres (e.g., 4-cyanophenyl) to modulate lipophilicity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .
  • Selectivity assays : Test against off-target receptors (e.g., adrenergic vs. dopaminergic receptors) .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Kinetic binding assays (e.g., surface plasmon resonance) to measure association/dissociation rates with targets .
  • RNA-seq or proteomics : Identify downstream pathways affected by the compound in cell lines .
  • Knockout models : Use CRISPR-Cas9 to validate target dependency in vitro .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Forced degradation studies : Expose to acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 40°C for 48h, followed by HPLC analysis .
  • Lyophilization : Stabilize the compound for long-term storage at -80°C .

Q. What computational approaches predict metabolic pathways and potential toxicities?

  • In silico tools : Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites .
  • Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) .

Q. How can cross-reactivity with unrelated biological targets be minimized during assay design?

  • Counter-screening panels : Test against 100+ kinases or GPCRs to identify off-target effects .
  • Structure-guided modifications : Introduce steric hindrance (e.g., methyl groups) to reduce non-specific binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。